molecular formula C23H30N6O B11443539 [(5S,7R)-3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-(4-phenyl-piperazin-1-yl)-methanone

[(5S,7R)-3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-(4-phenyl-piperazin-1-yl)-methanone

Cat. No.: B11443539
M. Wt: 406.5 g/mol
InChI Key: AAMIERAAHIMJMI-MGAZVUHYSA-N
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Description

1-[3-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)ADAMANTANE-1-CARBONYL]-4-PHENYLPIPERAZINE is a complex organic compound featuring a unique structure that combines a tetrazole ring, an adamantane core, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)ADAMANTANE-1-CARBONYL]-4-PHENYLPIPERAZINE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach, where an azide reacts with an alkyne under copper-catalyzed conditions.

    Adamantane Derivative Preparation: Adamantane derivatives are often prepared through Friedel-Crafts alkylation reactions.

    Coupling Reactions: The final step involves coupling the tetrazole-adamantane intermediate with a piperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)ADAMANTANE-1-CARBONYL]-4-PHENYLPIPERAZINE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Mechanism of Action

The mechanism of action of 1-[3-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)ADAMANTANE-1-CARBONYL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)ADAMANTANE-1-CARBONYL]-4-PHENYLPIPERAZINE is unique due to its combination of a tetrazole ring, adamantane core, and piperazine moiety, which imparts distinct chemical and biological properties not commonly found in other compounds.

Properties

Molecular Formula

C23H30N6O

Molecular Weight

406.5 g/mol

IUPAC Name

[(5S,7R)-3-(5-methyltetrazol-2-yl)-1-adamantyl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C23H30N6O/c1-17-24-26-29(25-17)23-14-18-11-19(15-23)13-22(12-18,16-23)21(30)28-9-7-27(8-10-28)20-5-3-2-4-6-20/h2-6,18-19H,7-16H2,1H3/t18-,19+,22?,23?

InChI Key

AAMIERAAHIMJMI-MGAZVUHYSA-N

Isomeric SMILES

CC1=NN(N=N1)C23C[C@@H]4C[C@H](C2)CC(C4)(C3)C(=O)N5CCN(CC5)C6=CC=CC=C6

Canonical SMILES

CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)C(=O)N5CCN(CC5)C6=CC=CC=C6

Origin of Product

United States

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